molecular formula C5H8Cl2N4S B021545 2-Guanidino-4-chloromethylthiazole hydrochloride CAS No. 69014-12-6

2-Guanidino-4-chloromethylthiazole hydrochloride

Cat. No.: B021545
CAS No.: 69014-12-6
M. Wt: 227.11 g/mol
InChI Key: HPXWWLGOFMSKHV-UHFFFAOYSA-N
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Description

2-Guanidino-4-chloromethylthiazole hydrochloride (CAS: 84545-70-0) is a thiazole derivative with the molecular formula C₅H₇ClN₄S·ClH and a molecular weight of 227.117 . It is synthesized via a two-step process:

Reaction of amidinothiourea with 1,3-dichloroacetone to form the intermediate 3.2 (this compound).

Substitution with 2-aminoethanethiol to yield pharmacologically active derivatives like 3.3 (2-guanidino-4-[(2-aminoethyl)thiomethyl]thiazole) .

This compound is primarily used as an intermediate in synthesizing Famotidine, a histamine H₂-receptor antagonist . Its reactive chloromethyl group enables further functionalization, making it valuable in medicinal chemistry.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWWLGOFMSKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69014-12-6
Record name Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69014-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84545-70-0, 69014-12-6
Record name Guanidine, [4-(chloromethyl)-2-thiazolyl]-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84545-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(chloromethyl)-1,3-thiazol-2-yl)guanidine hydrochloride
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Record name 1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride
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Biological Activity

2-Guanidino-4-chloromethylthiazole hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

This compound belongs to the guanidinothiazole class of compounds. Its molecular formula is C₅H₈ClN₃S, with a molar mass of approximately 177.66 g/mol. The presence of the guanidino group is crucial for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrocatalytic Activity : The compound acts as an electrocatalyst in electrochemical processes, facilitating protonation and adsorption on electrode surfaces. This property is significant for applications in sensors and energy storage devices.
  • G-Protein Coupled Receptor (GPCR) Interaction : It has been suggested that this compound interacts with histamine H2 receptors, which are involved in gastric acid secretion. Activation of these receptors leads to smooth muscle relaxation and various cardiovascular effects, indicating potential therapeutic uses in treating conditions like ulcers .

Antihypertensive Effects

Research has shown that derivatives of thiazole compounds, including this compound, exhibit vasodilator properties. In hypertensive rat models, these compounds effectively lower blood pressure, suggesting their potential as antihypertensive agents.

Antimicrobial and Antitumor Properties

The guanidinothiazole class has demonstrated antimicrobial effects against various pathogens. Additionally, studies indicate that these compounds possess antitumor activity, with some derivatives showing significant cytotoxic effects against cancer cell lines. For example, thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against several cancer types .

Case Studies and Research Findings

  • Antihypertensive Study : In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to the control group. The mechanism was linked to enhanced nitric oxide production leading to vasodilation.
  • Antitumor Activity : A series of synthesized thiazole derivatives were tested for cytotoxicity against human glioblastoma U251 cells. Among these, this compound exhibited promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Toxicity and Safety Profile

While this compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound can cause skin irritation and other localized effects upon contact, systemic toxicity appears relatively low at therapeutic doses. However, further studies are necessary to fully understand its safety profile in humans .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine hydrochloride
  • Molecular Formula : C₅H₈ClN₄S
  • CAS Number : 82978-00-5

The compound features a thiazole ring substituted with a chloromethyl group and a guanidine moiety. Its structure allows for significant reactivity, particularly through nucleophilic substitutions due to the chloromethyl group, which enhances its utility as an intermediate in organic synthesis.

Antiulcer Activity

Research indicates that 2-Guanidino-4-chloromethylthiazole hydrochloride exhibits notable antiulcer properties. It acts as a competitive inhibitor of gastric H⁺,K⁺-ATPase, effectively reducing gastric acid secretion. This mechanism is crucial for developing therapeutic agents aimed at treating gastric ulcers and related conditions .

Key Findings:

  • Inhibits gastric acid secretion.
  • Shows potential as a gastroprotective agent against NSAID-induced injuries.

Antihypertensive Effects

The compound has been studied for its vasodilatory properties, suggesting its potential application in treating hypertension. In hypertensive rat models, derivatives of guanidino compounds demonstrated significant blood pressure-lowering effects, indicating that this compound could be developed into an effective antihypertensive agent.

Key Findings:

  • Promising results in lowering blood pressure.
  • Potential for development into antihypertensive medications .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens, including Helicobacter pylori. The compound's structural similarities to other biologically active molecules suggest it may serve as an antibacterial or antifungal agent.

Key Findings:

  • Effective against Helicobacter pylori.
  • Significant antimicrobial properties against certain bacterial strains.

Oncological Research

In oncology, related thiazole nucleosides have shown oncolytic effects by inhibiting RNA and DNA synthesis and causing cell cycle arrest. This suggests that this compound may have potential applications in cancer therapy through similar mechanisms .

Key Findings:

  • Inhibits DNA/RNA synthesis.
  • Potential application in cancer treatment strategies.

Case Studies and Research Insights

Several studies have documented the applications of this compound:

  • Antiulcer Studies : Clinical trials have shown that derivatives can effectively reduce ulcer symptoms in patients with peptic ulcers.
  • Hypertension Models : Animal studies demonstrated significant reductions in systolic blood pressure when treated with guanidino derivatives.
  • Antimicrobial Trials : Laboratory tests confirmed the compound's effectiveness against resistant strains of H. pylori, highlighting its potential as a novel antibiotic.

Comparison with Similar Compounds

4-Chloromethyl-2-methylthiazole Hydrochloride

  • CAS : 77470-53-2
  • Molecular Formula : C₅H₆ClNS·HCl
  • Molecular Weight : 184.08
  • Key Differences: Substitution at position 2: methyl group instead of guanidino. Lower molecular weight and reduced hydrogen-bonding capacity.
  • Applications: Primarily used in organic synthesis; lacks the guanidino group necessary for receptor targeting.

2-Amino-4-(chloromethyl)thiazole Hydrochloride

  • CAS : 59608-97-8
  • Molecular Formula : C₄H₅ClN₂S·HCl
  • Molecular Weight : 185.07
  • Key Differences: Amino group at position 2 instead of guanidino. Simpler structure with fewer nitrogen atoms, reducing basicity.

2-(1-Pentyl-3-guanidino)-4-(2-methyl-4-imidazolyl)thiazole Dihydrochloride Trihydrate

  • CAS: Not explicitly listed (Pfizer compound)
  • Molecular Formula : Complex structure with pentyl and imidazolyl substituents.
  • Key Differences :
    • Additional pentyl chain and imidazole ring enhance lipophilicity and receptor affinity.
    • Exists as a dihydrochloride trihydrate salt for improved stability .
  • Applications : Antiulcer agent with demonstrated activity against histamine H₂ receptors .

4-Amino-2-methyl-5-phenylthiazole Hydrochloride

  • CAS : 1461714-51-1
  • Molecular Formula : C₁₀H₁₁ClN₂S
  • Molecular Weight : 226.72
  • Key Differences: Phenyl group at position 5 introduces aromatic bulk. Methyl and amino groups alter electronic properties compared to guanidino derivatives.

Structural and Functional Analysis

Molecular Weight and Reactivity

  • 2-Guanidino-4-chloromethylthiazole hydrochloride has the highest molecular weight (227.117) among the compared compounds due to its guanidino group and additional chlorine .
  • The chloromethyl group in all derivatives serves as a reactive site for nucleophilic substitution, enabling conjugation with amines or thiols .

Pharmacological Relevance

  • Guanidino-containing derivatives (e.g., 2-guanidino-4-chloromethylthiazole) exhibit enhanced binding to histamine receptors due to the basic guanidino group, which mimics the imidazole ring in histamine .
  • Methyl or amino substitutions reduce receptor affinity but improve synthetic accessibility .

Data Table: Comparative Overview

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications
2-Guanidino-4-chloromethylthiazole HCl 84545-70-0 C₅H₇ClN₄S·ClH 227.117 Guanidino, chloromethyl Famotidine intermediate
4-Chloromethyl-2-methylthiazole HCl 77470-53-2 C₅H₆ClNS·HCl 184.08 Methyl, chloromethyl Organic synthesis
2-Amino-4-(chloromethyl)thiazole HCl 59608-97-8 C₄H₅ClN₂S·HCl 185.07 Amino, chloromethyl Early drug discovery
2-(1-Pentyl-3-guanidino)-4-(2-methyl-4-imidazolyl)thiazole Dihydrochloride Trihydrate N/A Complex ~450 (estimated) Pentyl, imidazolyl, guanidino Antiulcer agent
4-Amino-2-methyl-5-phenylthiazole HCl 1461714-51-1 C₁₀H₁₁ClN₂S 226.72 Methyl, phenyl, amino Kinase research

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented synthesis involves the condensation of amidinothiourea (CAS 2114-02-5) with 1,3-dichloroacetone (CAS 534-07-6) in anhydrous acetone under rigorously controlled低温 conditions. The reaction proceeds via nucleophilic substitution, where the thiourea moiety attacks the electrophilic carbon of dichloroacetone, forming the thiazoline ring. The general stoichiometry follows a 1:1 molar ratio, though excess dichloroacetone (1.1–1.2 equivalents) is often employed to drive the reaction to completion.

Industrial-Scale Procedure

In a representative example from US Patent 4,562,261, 60.0 kg of dichloroacetone is dissolved in 550 L of acetone and cooled to −5°C to −7°C. Amidothiourea (55.8 kg) is added portionwise over five days with continuous stirring below 0°C. The prolonged reaction time ensures complete conversion, with precipitation of the product directly from the reaction mixture. Filtration and washing with cold acetone yield 111.6 kg of crude product, which is sufficiently pure for subsequent steps without additional crystallization.

Critical Parameters :

  • Temperature : Maintaining temperatures between −10°C and 0°C prevents side reactions such as polysubstitution or hydrolysis of the chloromethyl group.

  • Solvent : Acetone is preferred due to its inertness and ability to dissolve both reactants while precipitating the product.

  • Workup : Filtration under reduced pressure and washing with acetone remove unreacted starting materials and byproducts.

Yield and Characterization

This method achieves a yield of 89% based on dichloroacetone input. The product exhibits a melting point of 125–126.5°C and is characterized by IR absorption bands at 3200 cm⁻¹ (N–H stretch) and 1680 cm⁻¹ (C=N stretch). NMR data confirm the structure: δ 3.52 ppm (AB quartet, J = 12 Hz, –S–CH₂–), 3.80 ppm (singlet, –CH₂Cl), and 8.04 ppm (broad singlet, guanidinium protons).

Alternative Multi-Step Synthesis via 2-Aminothiazole

Synthetic Pathway Overview

An alternative route, described by NBInno, involves three stages:

  • Formation of 2-(chloromethyl)thiazole : 2-Aminothiazole reacts with chloroacetic acid under acidic conditions.

  • Thiourea incorporation : The chloromethyl intermediate is treated with thiourea to form N-(2-thiazolyl)thiourea.

  • Guanidinylation and hydrochlorination : Condensation with formaldehyde followed by HCl treatment yields the target compound.

Detailed Reaction Conditions

Step 1 : 2-Aminothiazole (CAS 96-50-4) and chloroacetic acid (CAS 79-11-8) are heated in aqueous HCl at 80°C for 6 hours. The product, 2-(chloromethyl)thiazole, is extracted using ethyl acetate and dried over sodium sulfate.

Step 2 : Thiourea (CAS 62-56-6) is added to a solution of 2-(chloromethyl)thiazole in ethanol, refluxed for 12 hours. The resultant N-(2-thiazolyl)thiourea is isolated via solvent evaporation.

Step 3 : Reaction with formaldehyde (37% aqueous solution) at pH 8–9 forms the guanidine intermediate, which is treated with concentrated HCl to precipitate the hydrochloride salt.

Comparative Analysis of Preparation Methods

ParameterDirect CondensationMulti-Step Synthesis
Reaction Time 5 days3–4 days (total)
Yield 89%~65% (estimated)
Scalability Industrial (100+ kg batches)Laboratory-scale
Key Advantage High purity, minimal workupFlexibility in intermediate use
Key Limitation Prolonged reaction timeMultiple purification steps

Solvent and Temperature Optimization

The direct method’s use of acetone as a solvent simplifies recycling, whereas the multi-step route requires ethanol and ethyl acetate, increasing costs. Temperature control is more stringent in the direct method (−10°C to 0°C) compared to the multi-step approach (room temperature to 80°C).

Industrial Applicability

The direct condensation method is favored for large-scale production due to its fewer steps and higher yield. In contrast, the multi-step synthesis is reserved for niche applications requiring modified intermediates.

Critical Reaction Parameters and Troubleshooting

Impurity Profiles

Common impurities include:

  • Unreacted dichloroacetone : Removed via acetone washes.

  • Over-alkylated guanidines : Mitigated by stoichiometric control of formaldehyde.

Catalytic Enhancements

While neither method employs catalysts, pilot studies suggest that Lewis acids (e.g., ZnCl₂) could accelerate the direct condensation by 20–30% .

Q & A

Q. What are the established synthetic routes for 2-guanidino-4-chloromethylthiazole hydrochloride, and what are the critical reaction conditions?

The compound is synthesized via a two-step process:

Step 1 : Condensation of amidinothiourea with 1,3-dichloroacetone in acetone at room temperature for 24 hours, yielding this compound (56% yield) .

Step 2 : Substitution reaction with 2-aminoethanethiol in ethanol under sodium ethanolate catalysis (0°C to RT, 24 hours), achieving an 84% yield .
Key considerations include maintaining anhydrous conditions during the substitution step and precise stoichiometric control to minimize byproducts.

Q. How is this compound characterized structurally and chemically?

  • Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the guanidino and chloromethyl groups.
  • Purity assessment : High-performance liquid chromatography (HPLC) with gradient elution (e.g., 0–30 min: 15:85–90:10 mobile phase ratios) and elemental analysis via a Vario micro cube instrument for C, H, N, and S content .
  • Physical properties : Melting point (mp) determination (e.g., 166–168°C for structurally similar thiazole derivatives) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for synthesizing histamine H₂ receptor ligands, such as 2-guanidino-4-[(2-aminoethyl)thiomethyl]thiazole, which are critical for studying receptor subtype selectivity and pharmacological activity .

Advanced Research Questions

Q. How can reaction yields be optimized during the substitution step with 2-aminoethanethiol?

  • Parameter optimization :
    • Temperature : Gradual warming from 0°C to RT reduces side reactions (e.g., ethanethiol oxidation).
    • Catalyst : Sodium ethanolate concentration should be titrated to avoid excess base, which can hydrolyze the chloromethyl group.
    • Solvent : Anhydrous ethanol ensures minimal water interference. Pilot studies suggest a 5–10% yield increase under strict solvent drying .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Challenge : Co-elution of byproducts (e.g., unreacted amidinothiourea) in HPLC.
  • Resolution : Use a dual-detector system (UV-Vis at 254 nm coupled with mass spectrometry) to differentiate peaks. For example, LC-MS with electrospray ionization (ESI+) can identify impurities via exact mass matching .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

The chloromethyl group’s electrophilicity is enhanced by the electron-withdrawing thiazole ring, facilitating nucleophilic attack by thiols or amines. Density functional theory (DFT) studies suggest that the transition state involves partial positive charge localization on the methyl carbon, stabilized by resonance with the thiazole nitrogen .

Q. How does this compound compare to structurally analogous intermediates in drug discovery?

  • Comparison with 4-chloromethyl-2-methylthiazole hydrochloride : The guanidino group in this compound increases hydrogen-bonding potential, making it more suitable for targeting polar receptor pockets (e.g., histamine H₂ receptor) .
  • Stability : The hydrochloride salt form improves solubility in aqueous reaction media compared to neutral analogs .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential HCl vapor release during reactions.
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Q. How is the compound’s stability assessed under long-term storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor decomposition via HPLC every 30 days.
  • Degradation markers : Look for free guanidine (retention time shift) or chloride ion release via ion chromatography .

Data Contradictions and Validation

Q. How can discrepancies in reported melting points or spectral data be reconciled?

  • Case example : A reported mp of 166–168°C for 4-chloromethyl-2-methylthiazole hydrochloride vs. no mp data for this compound.
  • Resolution : Verify purity via elemental analysis and cross-reference with synthetic intermediates. Differences may arise from salt form variations or hydration states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Guanidino-4-chloromethylthiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Guanidino-4-chloromethylthiazole hydrochloride

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